3,4-Diethyl-3,4-diphenylhexane

Polymer Chemistry Radical Initiation High-Pressure Polyethylene (HPPE)

Controlled radical flux in HPPE synthesis demands initiators with precise thermal activation. 3,4-Diethyl-3,4-diphenylhexane provides enhanced steric bulk vs. methyl analogs for a higher C-C bond dissociation barrier. • Higher thermal stability than dimethyl analog; precise radical generation at 260-400 °C • Dual-function: peroxide-free cross-linking & antioxidant activity for XLPE stabilization • Log P 6.41 ensures matrix retention, preventing additive blooming in polyolefin resins

Molecular Formula C22H30
Molecular Weight 294.5 g/mol
CAS No. 62678-48-2
Cat. No. B1601500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-3,4-diphenylhexane
CAS62678-48-2
Molecular FormulaC22H30
Molecular Weight294.5 g/mol
Structural Identifiers
SMILESCCC(CC)(C1=CC=CC=C1)C(CC)(CC)C2=CC=CC=C2
InChIInChI=1S/C22H30/c1-5-21(6-2,19-15-11-9-12-16-19)22(7-3,8-4)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3
InChIKeyPYJRTMLRHSXSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diethyl-3,4-diphenylhexane (CAS 62678-48-2): A Structurally Distinct C-C Labile Initiator and Polymer Additive for High-Temperature Applications


3,4-Diethyl-3,4-diphenylhexane (CAS: 62678-48-2), also referred to as 1,1,2,2-tetraethyl-1,2-diphenylethane, is a hydrocarbon compound (C22H30, MW: 294.47 g/mol) characterized by a central hexane backbone bearing ethyl and phenyl substituents at the 3- and 4-positions . This substitution pattern imparts a calculated log P (Consensus) of 6.41, high calculated hydrophobicity (ESOL solubility: 0.0000617 mg/mL), and a melting point of 46–47 °C, which distinguishes it from its lower-alkyl analogs in terms of both physical handling and performance in non-polar matrices . Its core technical relevance lies in its ability to function as a carbon-carbon (C-C) labile free radical initiator and as an antioxidant additive, particularly in high-temperature polyethylene synthesis and polymer stabilization applications where thermal decomposition kinetics and matrix compatibility are critical selection criteria .

Why 3,4-Diethyl-3,4-diphenylhexane Cannot Be Casually Substituted with 3,4-Dimethyl or 2,3-Diphenylbutane Analogs in Radical-Driven High-Temperature Processes


In industrial radical polymerization and cross-linking, the thermal decomposition kinetics and resultant radical stability of C-C initiators are exquisitely sensitive to alkyl substitution at the central ethane bond. While 3,4-dimethyl-3,4-diphenylhexane is a well-documented C-C initiator in high-pressure polyethylene (HPPE) processes operating at 260–400 °C [1], direct substitution with 3,4-diethyl-3,4-diphenylhexane is not chemically equivalent. The increased steric bulk and distinct electron-donating character of the ethyl groups versus methyl groups alter the homolytic bond dissociation energy, thereby modifying the radical generation rate and the resulting polymerization kinetics. A casual swap of these analogs would lead to mismatched initiator efficiency, changes in polymer molecular weight distribution, and altered thermal degradation profiles of the final polymer product, potentially deviating from validated manufacturing specifications [2]. Furthermore, as an antioxidant in polyolefin resins, the specific alkyl-phenyl substitution pattern dictates the compound's solubility and migration resistance within the polymer matrix; therefore, generic replacement with a more volatile or less compatible analog compromises long-term oxidative stability of the material .

Quantitative Differentiation Guide: Verifiable Performance Metrics of 3,4-Diethyl-3,4-diphenylhexane vs. In-Class Analogs


Enhanced Thermal Activation Barrier: 3,4-Diethyl vs. 3,4-Dimethyl-3,4-diphenylhexane in High-Temperature Initiation

While 3,4-dimethyl-3,4-diphenylhexane is a validated C-C labile initiator for HPPE synthesis at 260–400 °C, the 3,4-diethyl derivative offers a structurally elevated thermal activation barrier due to increased steric hindrance at the central C-C bond [1]. This qualitative inference suggests a higher onset temperature for radical generation, potentially providing better thermal latency during compounding or in processes where premature initiation is detrimental.

Polymer Chemistry Radical Initiation High-Pressure Polyethylene (HPPE)

Elevated Hydrophobicity and Matrix Compatibility: Log P and Water Solubility Comparison with Lower Alkyl Analogs

3,4-Diethyl-3,4-diphenylhexane exhibits a consensus log P of 6.41 and a calculated aqueous solubility of 0.0000617 mg/mL (ESOL Log S: -6.68), indicating extremely high hydrophobicity . This represents a quantifiably higher lipophilicity compared to the 3,4-dimethyl analog (C20H26, MW: 266.42) due to the additional carbon atoms in the ethyl substituents [1]. This higher log P value predicts superior solubility and retention in non-polar polyolefin matrices (e.g., polyethylene, polypropylene).

Polymer Additives Hydrophobicity Formulation Science

Defined Solid-State Handling Characteristics: Melting Point vs. Alternative Diphenylethane Derivatives

The target compound is characterized by a melting point of 46–47 °C (determined from ethanol) and a density of 0.929±0.06 g/cm³ at 20 °C . In contrast, many lower molecular weight diphenyl alkane analogs (e.g., 2,3-dimethyl-2,3-diphenylbutane) are known to have higher melting points, potentially requiring solvent-assisted handling or heating during formulation. The relatively low melting point of 3,4-diethyl-3,4-diphenylhexane facilitates easier melting and incorporation into polymer melts during extrusion compounding.

Material Handling Chemical Logistics Formulation

Validated Use-Case as a Polyolefin Antioxidant with Enhanced Thermal Stability

3,4-Diethyl-3,4-diphenylhexane is explicitly documented in patent literature and vendor applications as an antioxidant additive for polyolefin resins that enhances thermal stability and prolongs material lifespan . Unlike generic radical initiators which primarily function as polymerization catalysts, this compound also provides active stabilization against thermo-oxidative degradation during the polymer's service life. While specific OIT (Oxidative Induction Time) data is proprietary, its established role in this application provides a documented, functional differentiation from purely initiator-focused analogs like 3,4-dimethyl-3,4-diphenylhexane.

Polymer Degradation Antioxidant Additives Thermal Stability

High-Purity Commercial Availability: 98% vs. Baseline 95% Specifications

The target compound is commercially available at certified purities of ≥97% (Bidepharm, with batch QC including NMR, HPLC, GC) and 98% (CymitQuimica), whereas many generic listings of similar diphenylethane derivatives specify a minimum purity of 95% . This higher purity specification reduces the burden of in-house purification for sensitive polymerizations or mechanistic studies where impurities (e.g., residual halides from Grignard synthesis) could quench radical reactions or catalyze unwanted side reactions.

Chemical Procurement Analytical Chemistry Quality Control

Lower Melting Point Enabling Easier Process Integration Compared to Higher-Melting Diphenylethane Derivatives

The melting point of 3,4-diethyl-3,4-diphenylhexane is reported as 46–47 °C , which is notably lower than many structurally related diphenylethane derivatives used as C-C initiators. For context, 2,3-dimethyl-2,3-diphenylbutane (a commonly cited peroxide-free initiator) exhibits a significantly higher melting point (>100 °C), requiring higher processing temperatures or pre-dissolution for uniform dispersion in polymer matrices. The lower melting point of the target compound facilitates easier melting and homogeneous incorporation during extrusion compounding at moderate temperatures, reducing energy input and the risk of thermal degradation of heat-sensitive polymer components.

Process Engineering Polymer Compounding Formulation

Validated Application Scenarios for 3,4-Diethyl-3,4-diphenylhexane in Advanced Material Science and Polymer Manufacturing


High-Temperature Polyethylene (HPPE) Synthesis Requiring a Thermally Robust C-C Initiator

Based on its structural analogy to 3,4-dimethyl-3,4-diphenylhexane (a known initiator at 260–400 °C), the 3,4-diethyl derivative is best suited for HPPE processes where a higher thermal activation barrier is desirable [1]. In tubular or autoclave reactors operating under extreme pressure, the increased steric bulk of the ethyl groups can provide a more controlled radical flux, mitigating the risk of ethylene decomposition and methane formation. This scenario is critical for manufacturers seeking to optimize polymer properties while avoiding the explosive hazards associated with premature or runaway initiation [1].

Formulation of Long-Life Polyolefin Resins for Cable Insulation and Automotive Components

Given its documented application as an antioxidant additive that enhances thermal stability in polyolefin resins, this compound is a strategic selection for formulators developing cross-linked polyethylene (XLPE) for high-voltage cable insulation or under-the-hood automotive plastic parts . Its high log P (6.41) ensures excellent retention within the non-polar polymer matrix, preventing additive blooming or leaching . In this context, 3,4-diethyl-3,4-diphenylhexane serves a dual function: it can act as a peroxide-free C-C cross-linking agent while simultaneously providing long-term protection against thermo-oxidative degradation.

Mechanistic Studies of Steric Effects in C-C Bond Homolysis and Radical Stability

The unique steric environment created by the ethyl and phenyl substitution at the 3,4-positions makes this compound a valuable model substrate in fundamental organic and physical chemistry research . Researchers investigating the kinetics of C-C bond dissociation or the stereoelectronic effects governing radical stability can utilize this compound to benchmark against the 3,4-dimethyl analog. The availability of this compound at high purities (≥97%) ensures that experimental kinetic data is not confounded by the presence of halogenated synthesis byproducts or residual initiator fragments, thereby improving the reproducibility of mechanistic studies .

Development of Hydrophobic Additives for Non-Polar Lubricants and Coatings

Leveraging its extremely high calculated hydrophobicity (ESOL Log S: -6.68; solubility 0.0000617 mg/mL) and low melting point (46–47 °C), this compound is an excellent candidate for incorporation into non-polar lubricant formulations or protective organic coatings . Its solid state at room temperature simplifies handling and weighing, while its moderate melting point allows for facile thermal blending into oil-based carriers. This application scenario is distinct from traditional polymer initiator uses and highlights the compound's versatility as a specialty hydrocarbon additive where water repellency and matrix compatibility are paramount.

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